Methyl 5-acetylnicotinate
Overview
Description
Methyl 5-acetylnicotinate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Epigenetic Modulation in Cancer Research
Research has shown that methyl 5-acetylnicotinate, when used in conjunction with other compounds like 5-aza-2'-deoxycytidine and trichostatin A, can play a significant role in epigenetic modulation. This includes the activation of tumor suppressor genes through DNA methylation and histone acetylation processes. In cancer research, these mechanisms are crucial for understanding the regulation of gene expression and developing potential cancer therapies (Grassi et al., 2003).
Influence on DNA Methylation and Histone Acetylation
This compound has been studied for its impact on DNA methylation and histone acetylation, essential processes in gene expression. For instance, in breast carcinoma cells, 5-aza-2′-deoxycytidine (a related compound) and trichostatin A showed significant antineoplastic activity and influenced the expression of key genes such as retinoic acid receptor β and estrogen receptor α. These findings highlight the potential of combining DNA methylation inhibitors and histone deacetylase inhibitors in cancer chemotherapy (Bovenzi & Momparler, 2001).
Integrated Microarray System in Cancer Epigenetics
An integrated microarray system using short CpG island tags has been developed to assess the effects of epigenetic treatments, including 5-aza-2'-deoxycytidine and trichostatin A, on gene expression, DNA methylation, and histone acetylation. This system helps in dissecting the complex hierarchy of epigenetic changes in cancer and provides a powerful tool for analyzing the relationship between transcription factors and promoter targets in cancer genomes (Shi et al., 2003).
Implications in Cloning Efficiency
Research on cloned bovine embryos suggests that treating donor cells with compounds like 5-aza-2′-Deoxycytidine can modify epigenetic characteristics and potentially improve cloning efficiency. This study demonstrates the significant impact of DNA methylation and histone acetylation on the development of cloned embryos, which can be influenced by treatments with compounds related to this compound (Enright et al., 2005).
Mechanism of Action
Target of Action
Methyl 5-acetylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary target of this compound is believed to be the peripheral blood capillaries, particularly those located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The compound acts as a peripheral vasodilator . It enhances local blood flow at the site of application, which is thought to be due to the release of prostaglandin D2 . This prostaglandin is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that all components of vitamin b3, including niacin and its derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These molecules play crucial roles in numerous biochemical reactions.
Pharmacokinetics
Following topical administration, it is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application .
Result of Action
The primary result of this compound’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its action as a rubefacient, which involves peripheral vasodilation .
Biochemical Analysis
Biochemical Properties
Methyl 5-acetylnicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, where it acts as an agonist. This interaction leads to the activation of signaling pathways that are crucial for various cellular processes. Additionally, this compound is involved in the modulation of enzyme activities, such as those of acetyltransferases and deacetylases, which are essential for maintaining cellular homeostasis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of genes involved in anti-inflammatory responses. It also affects cellular metabolism by increasing the production of ATP, thereby boosting cellular energy levels . These effects are crucial for maintaining cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways. This binding promotes the release of prostaglandin D2, which acts locally due to its short half-life . Additionally, this compound can inhibit certain enzymes, such as acetyltransferases, thereby modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes . These temporal effects are important for understanding the long-term impact of the compound on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and enhancing cellular metabolism. At high doses, this compound can have toxic effects, including cellular damage and disruption of normal cellular functions . These dosage effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and deacetylases, which are crucial for the acetylation and deacetylation of proteins. These interactions affect metabolic flux and metabolite levels, thereby influencing cellular metabolism . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters and is distributed to different cellular compartments. This distribution affects its localization and accumulation within cells, influencing its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects.
Properties
IUPAC Name |
methyl 5-acetylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCTHLVWBOTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344389 | |
Record name | Methyl 5-acetylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38940-61-3 | |
Record name | Methyl 5-acetylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-acetylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.